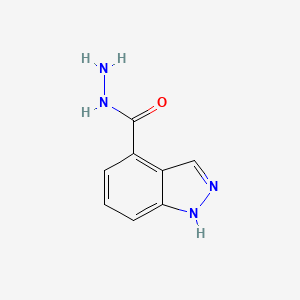

1H-indazol-4-carbohidrazida

Descripción general

Descripción

1H-indazole-4-carbohydrazide is a chemical compound that is part of the indazole family . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Aplicaciones Científicas De Investigación

Aplicaciones antihipertensivas

Se ha encontrado que los compuestos heterocíclicos que contienen indazol tienen una amplia variedad de aplicaciones medicinales, incluyendo como agentes antihipertensivos . La presencia del anillo 1H-indazol y la porción de carbohidrazida adecuadamente sustituida en la posición C3 del anillo de indazol juega un papel crucial en sus fuertes actividades inhibitorias .

Aplicaciones anticancerígenas

Los derivados de indazol se han utilizado en el desarrollo de fármacos anticancerígenos. Por ejemplo, niraparib, un fármaco anticancerígeno utilizado para el tratamiento de cáncer epitelial de ovario recurrente, trompa de Falopio o peritoneal primario, cáncer de mama y de próstata, contiene un motivo estructural de indazol .

Aplicaciones antidepresivas

Los compuestos que contienen indazol también se han utilizado en el desarrollo de fármacos antidepresivos . Los mecanismos específicos de acción todavía están bajo investigación, pero la estructura del anillo de indazol es un componente clave.

Aplicaciones antiinflamatorias

Los derivados de indazol han mostrado potencial como agentes antiinflamatorios . Las estructuras específicas de indazol y los sustituyentes que contribuyen a esta actividad son objeto de investigación continua.

Aplicaciones antibacterianas

Los compuestos basados en indazol han demostrado propiedades antibacterianas . Los mecanismos exactos por los cuales estos compuestos ejercen sus efectos antibacterianos todavía se están estudiando, pero ofrecen pistas prometedoras para el desarrollo de nuevos antibióticos.

Tratamiento de enfermedades respiratorias

Los indazoles se pueden emplear como inhibidores selectivos de la fosfoinosítido 3-quinasa δ para el tratamiento de enfermedades respiratorias . Esto representa un nuevo enfoque terapéutico para el manejo de estas afecciones.

Safety and Hazards

1H-indazole-4-carbohydrazide presents significant safety concerns due to its highly reactive nature . It can cause skin and eye irritation, as well as respiratory tract irritation . It also has potential hazards such as acute toxicity (dermal, inhalation, oral), specific target organ toxicity - single exposure (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation .

Direcciones Futuras

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Mecanismo De Acción

Target of Action

Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Mode of Action

A study on the synthesis of 1h-indazole presented a mechanism for the cyclization step involving a hydrogen bond propelled mechanism . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .

Biochemical Pathways

Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ , suggesting that they may affect pathways related to this enzyme.

Result of Action

One study indicated that a cd-based compound exhibited dose-dependent toxicity on b16-f10 cells, most likely due to the release of toxic cd (ii) .

Action Environment

The synthesis of indazole has been explored under various conditions, including catalyst- and solvent-free conditions , suggesting that environmental factors may play a role in the compound’s synthesis and potentially its action.

Análisis Bioquímico

Biochemical Properties

1H-indazole-4-carbohydrazide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and aldose reductase, inhibiting their activity. The inhibition of acetylcholinesterase by 1H-indazole-4-carbohydrazide is of particular interest due to its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease. Additionally, 1H-indazole-4-carbohydrazide interacts with various proteins through hydrogen bonding and hydrophobic interactions, which can modulate protein function and stability .

Cellular Effects

1H-indazole-4-carbohydrazide exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, 1H-indazole-4-carbohydrazide influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In non-cancerous cells, 1H-indazole-4-carbohydrazide can affect cellular metabolism by altering the activity of metabolic enzymes and impacting cellular energy production .

Molecular Mechanism

The molecular mechanism of action of 1H-indazole-4-carbohydrazide involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active sites of enzymes such as acetylcholinesterase and aldose reductase, leading to enzyme inhibition. The binding interactions are primarily mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, 1H-indazole-4-carbohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-indazole-4-carbohydrazide have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, 1H-indazole-4-carbohydrazide can undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to 1H-indazole-4-carbohydrazide can result in sustained inhibition of enzyme activity and persistent changes in cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of 1H-indazole-4-carbohydrazide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity. At higher doses, 1H-indazole-4-carbohydrazide can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at certain dosage levels. These findings highlight the importance of dose optimization in the therapeutic application of 1H-indazole-4-carbohydrazide .

Metabolic Pathways

1H-indazole-4-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose bioactivity. The metabolic flux of 1H-indazole-4-carbohydrazide can influence its overall pharmacokinetic profile, affecting its distribution, clearance, and duration of action. Additionally, the interaction of 1H-indazole-4-carbohydrazide with metabolic enzymes can impact the levels of other metabolites, potentially leading to metabolic imbalances .

Transport and Distribution

The transport and distribution of 1H-indazole-4-carbohydrazide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, 1H-indazole-4-carbohydrazide can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of 1H-indazole-4-carbohydrazide within tissues is also influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

1H-indazole-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria, through specific targeting signals and post-translational modifications. The localization of 1H-indazole-4-carbohydrazide within these compartments can influence its interactions with biomolecules and its overall bioactivity. For example, mitochondrial localization of 1H-indazole-4-carbohydrazide can impact cellular energy production and apoptosis regulation .

Propiedades

IUPAC Name |

1H-indazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-2-1-3-7-6(5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQJWNMFLQUVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276333 | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086392-16-6 | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

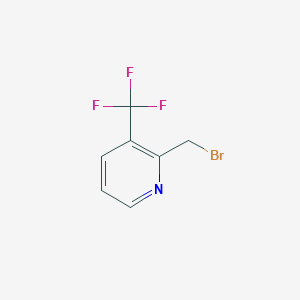

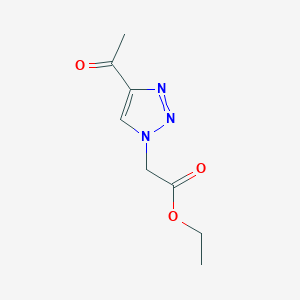

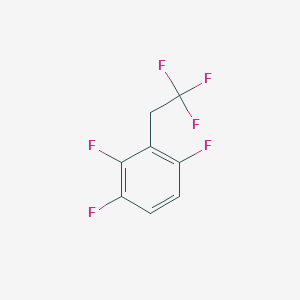

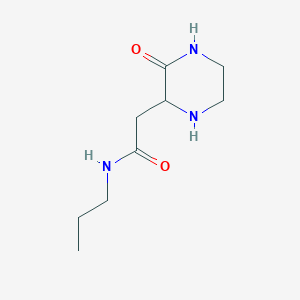

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)

![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)